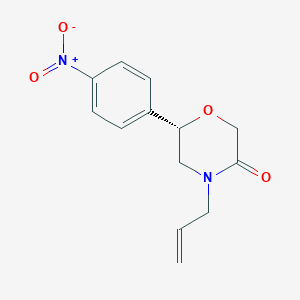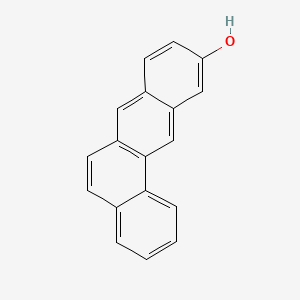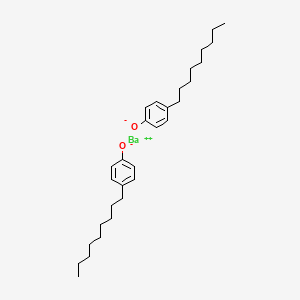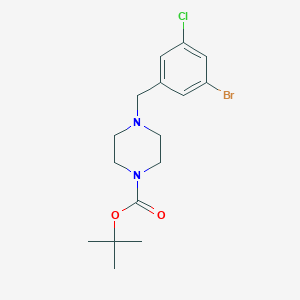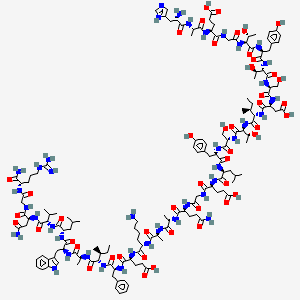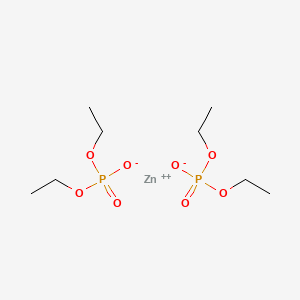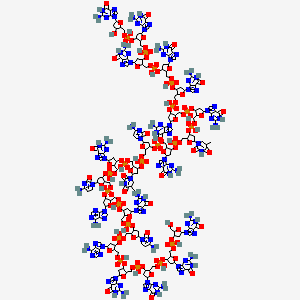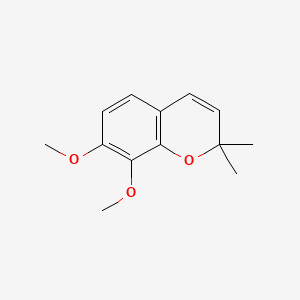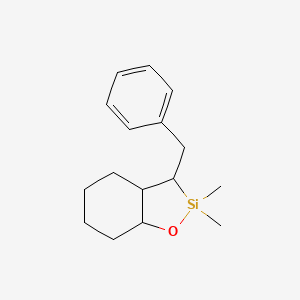
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole is an organic compound that belongs to the class of benzoxasiloles. This compound is characterized by its unique structure, which includes a benzyl group attached to a dimethyloctahydrobenzoxasilole ring. Benzoxasiloles are known for their diverse applications in organic synthesis and materials science due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole typically involves the reaction of benzyl chloride with 2,2-dimethyloctahydro-1,2-benzoxasilole in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the product. Additionally, the use of catalysts can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding benzoxasilole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced benzoxasilole derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Benzoxasilole oxides
Reduction: Reduced benzoxasilole derivatives
Substitution: Various substituted benzoxasilole derivatives
科学的研究の応用
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a bioactive compound. Studies have shown that benzoxasilole derivatives can exhibit antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development. The compound’s stability and reactivity make it a suitable candidate for the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to enhance the properties of these materials.
作用機序
The mechanism of action of 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzoxasilole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
- 3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxazole
- 3-Benzyl-2,2-dimethyloctahydro-1,2-benzothiazole
- 3-Benzyl-2,2-dimethyloctahydro-1,2-benzimidazole
Uniqueness
3-Benzyl-2,2-dimethyloctahydro-1,2-benzoxasilole is unique due to the presence of a silicon atom in its structure, which distinguishes it from other similar compounds such as benzoxazoles, benzothiazoles, and benzimidazoles. This silicon atom imparts unique chemical properties to the compound, such as increased stability and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
921199-32-8 |
|---|---|
分子式 |
C16H24OSi |
分子量 |
260.45 g/mol |
IUPAC名 |
3-benzyl-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-benzo[d]oxasilole |
InChI |
InChI=1S/C16H24OSi/c1-18(2)16(12-13-8-4-3-5-9-13)14-10-6-7-11-15(14)17-18/h3-5,8-9,14-16H,6-7,10-12H2,1-2H3 |
InChIキー |
KARLAQWNHLUETP-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C(C2CCCCC2O1)CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



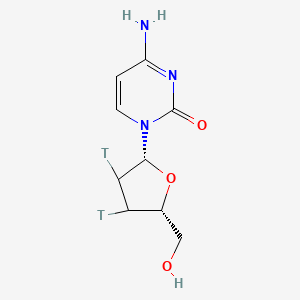
![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
